molecular formula C12H13N3 B1584024 1,4-Benzenediamine, N-(4-aminophenyl)- CAS No. 537-65-5

1,4-Benzenediamine, N-(4-aminophenyl)-

Cat. No.: B1584024
CAS No.: 537-65-5
M. Wt: 199.25 g/mol
InChI Key: QZHXKQKKEBXYRG-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-(4-aminophenyl)- is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Benzenediamine, N-(4-aminophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,4-Benzenediamine, N-(4-aminophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, N-(4-aminophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N1-(4-Aminophenyl)benzene-1,4-diamine, also known as 4,4’-Diaminodiphenylamine, 4,4’-Iminodianiline, or 1,4-Benzenediamine, N-(4-aminophenyl)-, is a compound that has been identified as a potential neuraminidase inhibitor . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a primary target for antiviral drugs.

Mode of Action

The mode of action of N1-(4-Aminophenyl)benzene-1,4-diamine involves its interaction with neuraminidase. The compound binds to the active site of the enzyme, inhibiting its function . This prevents the release of new virus particles from infected cells, thereby limiting the spread of the virus within the host.

Action Environment

The action, efficacy, and stability of N1-(4-Aminophenyl)benzene-1,4-diamine can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other drugs could affect its metabolism and excretion. The compound is stable in air but may react when exposed to strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

1,4-Benzenediamine, N-(4-aminophenyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its oxidation and subsequent formation of reactive intermediates . Additionally, it can bind to proteins, potentially altering their structure and function.

Cellular Effects

1,4-Benzenediamine, N-(4-aminophenyl)- has been shown to affect various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can result in changes in gene expression and activation of stress response pathways.

Molecular Mechanism

The molecular mechanism of action of 1,4-Benzenediamine, N-(4-aminophenyl)- involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain enzymes involved in antioxidant defense, such as catalase and superoxide dismutase . This inhibition can result in increased levels of ROS and oxidative damage. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Benzenediamine, N-(4-aminophenyl)- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of 1,4-Benzenediamine, N-(4-aminophenyl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage, hematological changes, and increased oxidative stress . Threshold effects have also been observed, where certain doses are required to elicit specific biological responses.

Metabolic Pathways

1,4-Benzenediamine, N-(4-aminophenyl)- is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can further react with cellular components . These metabolic reactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and alter the levels of certain metabolites in cells.

Transport and Distribution

The transport and distribution of 1,4-Benzenediamine, N-(4-aminophenyl)- within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution . Its localization and accumulation within cells can affect its biological activity and toxicity.

Subcellular Localization

1,4-Benzenediamine, N-(4-aminophenyl)- can localize to specific subcellular compartments, which can influence its activity and function. It has been observed to accumulate in the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress . The compound may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell.

Properties

IUPAC Name

4-N-(4-aminophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHXKQKKEBXYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060217
Record name 1,4-Benzenediamine, N-(4-aminophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-65-5
Record name 4,4′-Diaminodiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Iminodianiline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediamine, N1-(4-aminophenyl)-
Source EPA Chemicals under the TSCA
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Record name 1,4-Benzenediamine, N-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060217
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Record name 4,4'-iminodianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-DIAMINODIPHENYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 4,4'-Diaminodiphenylamine is C12H13N3. Its molecular weight is 199.25 g/mol.

A: Researchers commonly employ techniques like UV-Vis spectroscopy, IR spectroscopy, and NMR to characterize 4,4'-Diaminodiphenylamine. For instance, UV-Vis spectra can confirm the structure of indamine dyes derived from 4,4'-Diaminodiphenylamine []. IR spectroscopy helps analyze the disappearance of the epoxide group during the curing reaction of epoxy resins using 4,4'-Diaminodiphenylamine as a curing agent [].

A: 4,4'-Diaminodiphenylamine serves as a crucial building block for synthesizing various polymers and materials. It acts as a diamine monomer in polyimide synthesis [, ], contributing to the final film's color, thermal stability, and mechanical properties. The compound is also valuable in creating intrinsically black polyimide films for flexible printed circuit boards due to its ability to impart a deep black color with high thermal stability [].

A: Recent research highlights the potential of conjugated microporous polyanilines (CMPAs), synthesized using 4,4'-Diaminodiphenylamine as a linker, as efficient catalysts for reducing 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) [].

A: CMPAs synthesized with 4,4′-diaminodiphenylamine possess a microporous structure and a high BET specific surface area, which provides a large number of catalytic active centers []. The reversible redox transformation of these CMPAs in the presence of NaBH4 and air allows for self-healing, ensuring continuous and stable catalytic activity [].

A: Studies on the oxidative coupling of p-phenylenediamines with anilines, leading to indamine dyes derived from 4,4'-Diaminodiphenylamine, reveal key structure-activity relationships []. Electron-donating substituents on the aniline ring enhance its reactivity, while electron-withdrawing substituents on the di-imine (formed from 4,4'-Diaminodiphenylamine) increase its reactivity []. This indicates that the electronic nature of substituents significantly influences the reaction rate.

A: 4,4'-Diaminodiphenylamine is a promising alternative to benzidine, a known carcinogen, in the synthesis of direct dyes [, ]. Researchers have successfully synthesized a series of eco-friendly direct dyes using 4,4'-Diaminodiphenylamine as the starting material, offering a safer alternative for coloring textiles and leather [, ].

A: Yes, ab initio molecular orbital (MO) methods and density functional theory (DFT) calculations have been employed to investigate the static second hyperpolarizabilities (γ) of 4,4'-Diaminodiphenylamine and its derivatives [, ]. These studies provide valuable insights into the electronic structure and nonlinear optical properties of these molecules.

A: 4,4'-Diaminodiphenylamine displays interesting electrochemical behavior. Studies have examined its electrochemical oxidation in acetonitrile [], revealing insights into its electron transfer properties. Additionally, its reaction with sulfide and sulfhydryl thiols has been investigated for potential applications in the voltammetric detection of hydrogen sulfide [].

  • Antitrypanosomal Activity: Research suggests that the 4,4'-Diaminodiphenylamine skeleton could be a promising scaffold for developing new antitrypanosomal drugs [].
  • Fluorescence Quenching: Studies have explored the fluorescence quenching properties of 4,4'-Diaminodiphenylamine and its derivatives with chloromethanes, providing insights into charge-transfer interactions and excited-state behavior [].

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